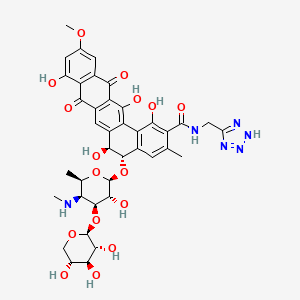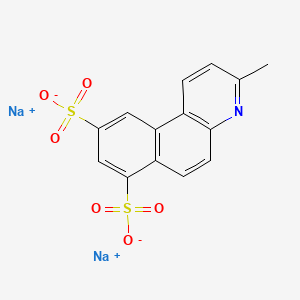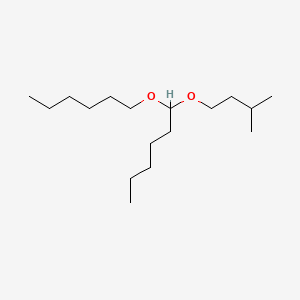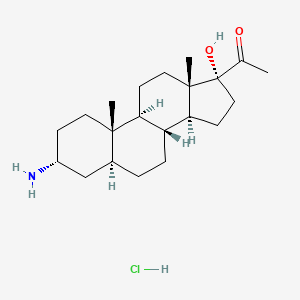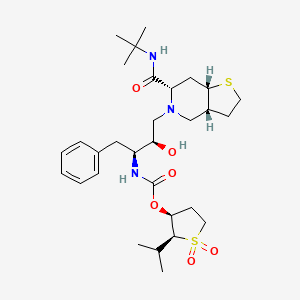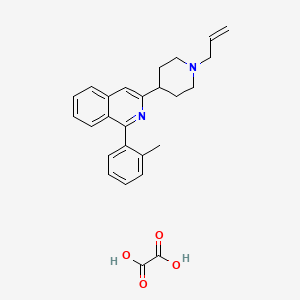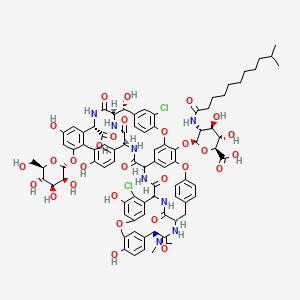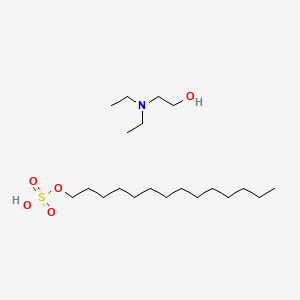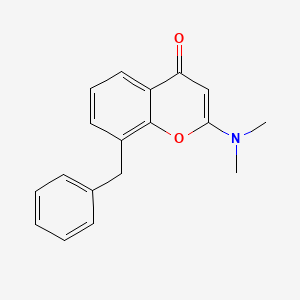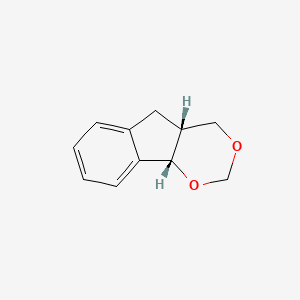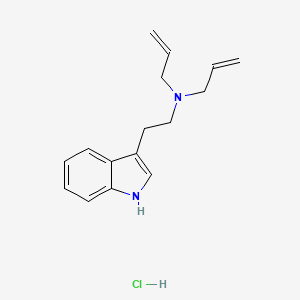
1,2-Dimethylindan, trans-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dimethylindan, trans-: is an organic compound with the molecular formula C11H14 . It belongs to the class of indanes, which are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentane ring. The “trans-” designation indicates the specific stereochemistry of the compound, where the two methyl groups are on opposite sides of the cyclopentane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dimethylindan, trans- can be synthesized through various methods. One common approach involves the cyclization of 2-(1-methyl-3-butenyl)phenyllithium. This reaction typically requires a solution of the precursor in n-pentane and diethyl ether, cooled to -78°C under a stream of argon, followed by the addition of tert-butyllithium .
Industrial Production Methods: Industrial production methods for 1,2-Dimethylindan, trans- are not widely documented. similar compounds are often produced through catalytic hydrogenation of indene derivatives or via Friedel-Crafts alkylation reactions.
Chemical Reactions Analysis
Types of Reactions: 1,2-Dimethylindan, trans- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it to more saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 1,2-dimethylindanone or 1,2-dimethylindancarboxylic acid.
Reduction: Formation of more saturated indane derivatives.
Substitution: Formation of halogenated 1,2-dimethylindan derivatives.
Scientific Research Applications
1,2-Dimethylindan, trans- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Dimethylindan, trans- is not well-documented. like other indane derivatives, it may interact with various molecular targets and pathways, potentially influencing biological processes. Further research is needed to elucidate its specific mechanisms and effects .
Comparison with Similar Compounds
- 1,1-Dimethylindane
- 2,2-Dimethylindane
- 1,3-Dimethylindane
Comparison: 1,2-Dimethylindan, trans- is unique due to its specific stereochemistry and the position of the methyl groups. This configuration can influence its chemical reactivity and physical properties compared to other dimethylindane isomers .
Properties
CAS No. |
70282-84-7 |
|---|---|
Molecular Formula |
C11H14 |
Molecular Weight |
146.23 g/mol |
IUPAC Name |
(1R,2S)-1,2-dimethyl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C11H14/c1-8-7-10-5-3-4-6-11(10)9(8)2/h3-6,8-9H,7H2,1-2H3/t8-,9+/m0/s1 |
InChI Key |
DIUGYPAVPJILFZ-DTWKUNHWSA-N |
Isomeric SMILES |
C[C@H]1CC2=CC=CC=C2[C@@H]1C |
Canonical SMILES |
CC1CC2=CC=CC=C2C1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



